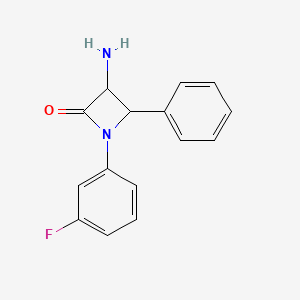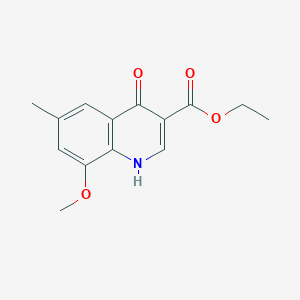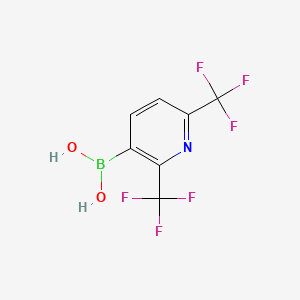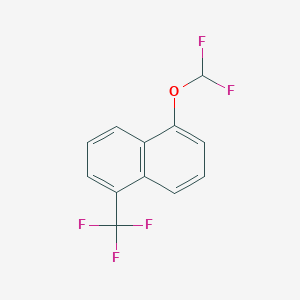
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, which is attached to a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction typically requires a strong acid catalyst such as sulfuric acid or aluminum chloride to facilitate the nitration and acylation processes .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitrobenzaldehyde: Shares the hydroxy and nitro groups but differs in the aldehyde functional group.
2-Hydroxy-5-nitrophenylacetic acid: Similar structure with an acetic acid moiety instead of the phenylethanone group.
2-Hydroxy-5-nitrophenylmethanol: Contains a methanol group instead of the phenylethanone group.
Uniqueness: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethanone moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H11NO4 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
Clé InChI |
VDHZXCWZEMXVCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)


